
Chidamide
Descripción general
Descripción
Chidamide is a novel benzamide class of histone deacetylase inhibitors. It is known for its selective inhibition of histone deacetylase subtypes 1, 2, 3, and 10. This compound has gained attention due to its potential antitumor activity and ability to enhance immune cell-mediated tumor cell cytotoxicity .
Aplicaciones Científicas De Investigación
Chidamide is a benzamide histone deacetylase inhibitor (HDACi) that has been marketed in China since 2015 for the treatment of peripheral T-cell lymphoma (PTCL) . It functions by modifying the epigenetic mechanism and inhibiting HDAC1, 2, 3, and 10 enzymes, which rescues histone acetylation deficits . Studies have shown that this compound has antitumor potency and has been used to treat myeloma, non-small cell lung cancer, and breast cancer .
Scientific Research Applications
Antitumor activity this compound's antitumor mechanism has been widely investigated, though studies examining the target profiling for this compound are sparse, which limits its further application in the treatment of multiple tumors . this compound has demonstrated effectiveness in various malignancies .
- DLBCL: Studies have examined the cytotoxic effect of this compound on diffuse large B-cell lymphoma (DLBCL) cells and its possible underlying molecular mechanisms to provide evidence for clinical application of this compound in DLBCL .
- T-cell lymphoma: this compound has been approved in China for the oral treatment of recurrent or refractory peripheral T-cell lymphoma (PTCL) . It has also been approved for treating relapsed or refractory adult T-cell leukemia–lymphoma and relapsed or refractory peripheral T-cell lymphoma by the Ministry of Health, Labour, and Welfare of Japan .
- Breast cancer: this compound has been approved in postmenopausal patients with hormone receptor-positive HER2-negative advanced breast cancer by the National Medical Product Administration of China .
- Lung cancer: In lung cancer cell lines, this compound alleviated TGF-β induced epithelial-mesenchymal transition .
- Pancreatic cancer: this compound inhibited pancreatic cancer development by modulating the ratio of Bax/Bcl-2 and p21 . It can also suppress the proliferation of pancreatic tumor cells and induce cell apoptosis in a dose-dependent manner .
- Hepatic cancer: this compound has shown treatment efficacy in hepatic cancer .
- Multiple myeloma: this compound inhibited proliferation and invasion of multiple myeloma (MM) cells .
- Acute myeloid leukemia: this compound could target stem and progenitor cells of acute myeloid leukemia .
- B-cell malignancies: this compound increased CD22 expression on B-cell tumor surfaces, increasing ADCT-602 activity .
- Tumor microenvironment: this compound can limit tumor progression by modifying the tumor microenvironment, stopping the cell cycle, and inducing apoptosis .
Mecanismo De Acción
Target of Action
Chidamide, also known as CS055/HBI-8000, is an orally bioavailable histone deacetylase (HDAC) inhibitor . It specifically inhibits HDAC subtypes 1, 2, 3, and 10 . HDACs are enzymes that remove acetyl groups from histones and non-histone proteins, thereby altering the transcription of oncogenes and tumor suppressor genes .
Mode of Action
This compound modulates abnormal epigenetic regulation of chromatin remodeling in cancer by inhibiting relevant HDAC subtypes . This inhibition increases the acetylation level of chromatin histones, resulting in alterations to gene expression (i.e., epigenetic changes) in multiple signal transduction pathways . These changes lead to cell cycle inhibition and apoptosis induction of tumor cells .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances the chemotaxis function of circulating PD-1 (+) cells from patients with peripheral T-cell lymphomas (PTCLs), which may reshape the tumor microenvironment to an anti-tumor phenotype . It also regulates the PI3K/AKT/mTOR signaling pathway, promoting cell cycle arrest and apoptosis in diffuse large B-cell lymphoma cells . Furthermore, this compound promotes Mcl-1 degradation through the ubiquitin-proteasome pathway, suppressing the maintenance of mitochondrial aerobic respiration by Mcl-1, and resulting in inhibition of pancreatic cancer cell proliferation .
Pharmacokinetics
This compound is approved in China for relapsed or refractory PTCL at a dose of 30 mg twice per week . It has a relatively long half-life of 16.8–18.3 hours, and a dose-related increase in maximum concentration (Cmax) and area under the curve (AUC) is observed . It is absorbed through the intestinal tract and distributed into tissues rapidly, with the highest level found in the kidney, followed by the spleen, heart, lung, brain, and liver .
Result of Action
This compound’s action results in several molecular and cellular effects. It dose-dependently inhibits cell proliferation, causes G0/G1 cycle arrest, and triggers apoptosis in transformed follicular lymphoma cells . It also down-regulates Bcl-2 and survivin, and induces the cleavage of PARP in certain cell lines . Moreover, it has been shown to increase the sensitivity of non-small cell lung cancer to Crizotinib by decreasing c-MET mRNA methylation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been suggested that there might be a positive feedback loop in cells that controls the homeostasis of m6A modification for adaptive responses of cells to environmental factors, including this compound . .
Análisis Bioquímico
Biochemical Properties
Chidamide is a low nanomolar inhibitor of HDAC1, 2, 3, and 10 . These HDAC isotypes are well documented to be associated with the malignant phenotype . By inhibiting these HDACs, this compound increases the acetylation level of chromatin histones, leading to alterations in gene expression .
Cellular Effects
This compound has shown significant and broad-spectrum in vitro and in vivo antitumor activity . It has been found to inhibit cell glycolysis in acute myeloid leukemia by decreasing N6-methyladenosine-related GNAS-AS1 . This compound also enhances the cytotoxic effect of human peripheral mononuclear cells ex vivo on K562 target cells, accompanied by the upregulation of proteins involved in NK cell functions .
Molecular Mechanism
This compound exerts its effects at the molecular level by modulating abnormal epigenetic regulation of chromatin remodeling in cancer . It inhibits relevant HDAC subtypes, leading to increased acetylation of chromatin histones and alterations in gene expression . This results in changes in multiple signal transduction pathways, as well as cell cycle inhibition and apoptosis induction of tumor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a wide therapeutic index and significant antitumor activity over time
Dosage Effects in Animal Models
In animal models, this compound has demonstrated dose-dependent antitumor activity in the absence of apparent toxic effects
Metabolic Pathways
This compound’s therapeutic synergy with other drugs, such as apatinib, has been associated with the reprogramming of energy metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chidamide can be synthesized through various methods. One of the reported synthetic routes involves the preparation of the key intermediate (E)-4-((3-(pyridin-3-yl)acrylamido)methyl) benzoic acid using the condensing agent HBTU. This intermediate is then used to synthesize this compound . Another method involves the preparation of this compound crystal forms A and B, which can be achieved by dissolving this compound crystal form A in dimethyl sulfoxide and stirring .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic routes to ensure high purity and yield. The process typically includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Chidamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of this compound with different functional groups or oxidation states .
Comparación Con Compuestos Similares
Chidamide is unique among histone deacetylase inhibitors due to its selective inhibition of specific histone deacetylase subtypes. Similar compounds include:
Vorinostat: A hydroxamate class histone deacetylase inhibitor with broad-spectrum activity.
Romidepsin: A cyclic peptide histone deacetylase inhibitor with potent antitumor activity.
Belinostat: Another hydroxamate class histone deacetylase inhibitor with a broad spectrum of activity.
Compared to these compounds, this compound offers a more selective inhibition profile, which can result in fewer side effects and improved therapeutic outcomes .
Actividad Biológica
Chidamide, a novel benzamide derivative and histone deacetylase (HDAC) inhibitor, has garnered significant attention in cancer therapy due to its multifaceted biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and potential applications in cancer treatment.
This compound exerts its therapeutic effects primarily through epigenetic modulation, impacting various signaling pathways and cellular processes. Key mechanisms include:
- Inhibition of Tumor Cell Proliferation : this compound has been shown to inhibit the proliferation of diffuse large B-cell lymphoma (DLBCL) cell lines by targeting the NOTCH1 and NFATC1 signaling pathways. In vitro and in vivo studies demonstrated that this compound reduces IL-10 levels and enhances T-cell activity, leading to tumor growth repression .
- Induction of Autophagy : Research indicates that this compound can trigger autophagy in resistant lymphoma cells by upregulating BTG1 expression and modulating cell cycle regulators such as p21 and p27. This mechanism is crucial for overcoming resistance in relapsed/refractory cases .
- Enhancement of Immune Response : this compound enhances T-cell-mediated immune responses by increasing the expression of chemokines and promoting CD8 T-cell infiltration into tumors. This immunomodulatory effect is particularly evident when combined with PD-1 inhibitors, showing significant tumor rejection in preclinical models .
Clinical Efficacy
This compound's clinical effectiveness has been evaluated in various studies, particularly for hematological malignancies:
- Angioimmunoblastic T-cell Lymphoma (AITL) : A retrospective study compared this compound plus CHOP (doxorubicin, cyclophosphamide, prednisone, and vincristine) against CHOP alone in newly diagnosed AITL patients. Results indicated a significantly longer median overall survival (OS) in the this compound group (not reached) compared to 20 months in the control group (p = 0.002). Progression-free survival (PFS) was also improved, demonstrating the potential of this compound to enhance treatment outcomes .
- Combination Therapies : this compound's synergistic effects with other therapies have been explored. For instance, combining this compound with PD-L1 inhibitors not only boosts tumor immunogenicity but also enhances responses to immunotherapy by promoting antigen presentation through increased MHC-I and MHC-II expression on cancer cells .
Data Table: Summary of Key Findings on this compound
Case Studies
Several case studies have highlighted this compound's effectiveness:
- Case Study 1 : Two patients with NKTCL treated with anti-PD1 combined with this compound exhibited promising responses with limited toxicity, reinforcing the potential for this combination therapy in enhancing immune responses against tumors .
- Case Study 2 : In a cohort of patients with relapsed/refractory AITL, those receiving this compound showed improved response rates compared to historical controls receiving standard therapies alone, indicating a notable advancement in treatment strategies for this challenging malignancy .
Propiedades
IUPAC Name |
N-(2-amino-5-fluorophenyl)-4-[(3-pyridin-3-ylprop-2-enoylamino)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHHICFWKXDFOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121841 | |
Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
743420-02-2 | |
Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=743420-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.